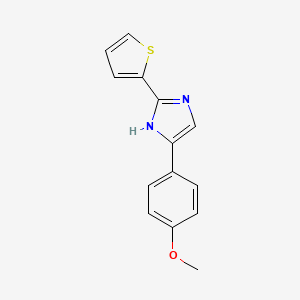
1H-Imidazole, 4-(4-methoxyphenyl)-2-(2-thienyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is a heterocyclic compound that features both imidazole and thiophene rings. The presence of these rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science. The methoxyphenyl group adds to its chemical diversity, potentially enhancing its biological activity and making it a versatile compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE typically involves the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of a 1,2-diketone with an aldehyde and an amine under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the cross-coupling reactions using palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imidazole ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxyphenyl group and the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted methoxyphenyl or thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is explored for its potential therapeutic properties. It may exhibit antifungal, antibacterial, or anticancer activities, although specific studies are required to confirm these effects.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The thiophene ring and methoxyphenyl group may enhance its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)-1H-IMIDAZOLE: Lacks the thiophene ring, which may reduce its electronic properties and biological activity.
2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: Lacks the methoxyphenyl group, which may affect its solubility and interaction with biological targets.
4-(4-HYDROXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE: The hydroxyl group can alter its reactivity and potential hydrogen bonding interactions.
Uniqueness
4-(4-METHOXYPHENYL)-2-(THIOPHEN-2-YL)-1H-IMIDAZOLE is unique due to the combination of the methoxyphenyl group, thiophene ring, and imidazole ring. This combination provides a balance of electronic properties, solubility, and potential biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
102152-10-3 |
|---|---|
Molecular Formula |
C14H12N2OS |
Molecular Weight |
256.32 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole |
InChI |
InChI=1S/C14H12N2OS/c1-17-11-6-4-10(5-7-11)12-9-15-14(16-12)13-3-2-8-18-13/h2-9H,1H3,(H,15,16) |
InChI Key |
OCRQCMKKESAJGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


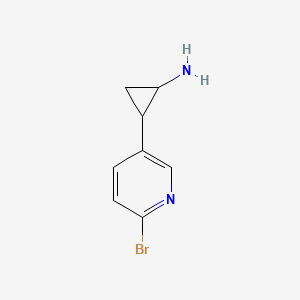
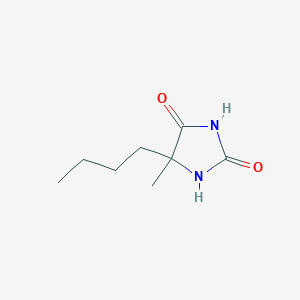
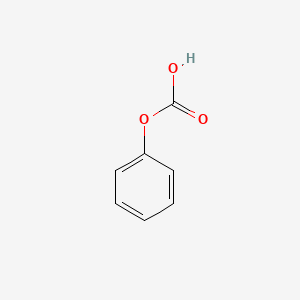

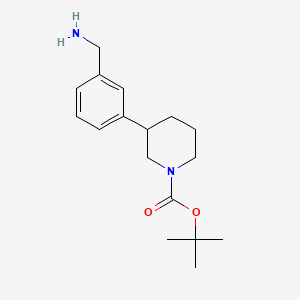
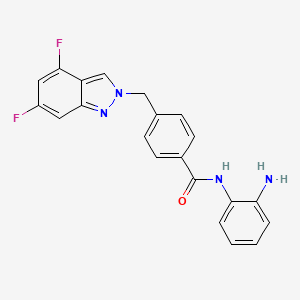
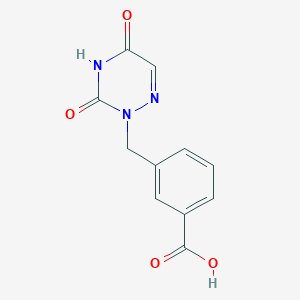
![N,N-bis[(1S)-1-(3,4-dimethoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12931357.png)
![tert-Butyl (R)-4-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931362.png)
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)

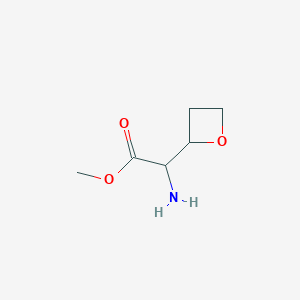
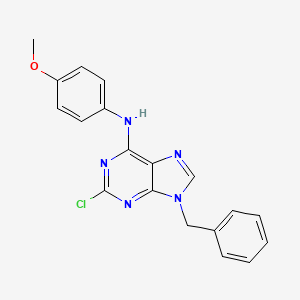
![(3AR,6S,6aS)-tert-butyl 6-(6,7-diamino-5-oxoheptyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazole-1-carboxylate](/img/structure/B12931392.png)
